molecular formula C19H18O3 B11154066 7-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one

7-methyl-2,3,8,9,10,11-hexahydro[1]benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one

Cat. No.: B11154066
M. Wt: 294.3 g/mol
InChI Key: KREYBOXGMOCBJK-UHFFFAOYSA-N
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Description

7-methyl-2,3,8,9,10,11-hexahydro1benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The electron-rich aromatic rings in the benzofurochromene system undergo electrophilic substitution under controlled conditions. Key reactions include:

  • Nitration : Occurs at the para position of the benzofuran ring using HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives with retained ring fusion integrity.

  • Sulfonation : Achieved with fuming H₂SO₄ at 80°C, producing sulfonated analogs used in solubility modulation for pharmaceutical formulations.

  • Halogenation : Bromination (Br₂/FeBr₃) and chlorination (Cl₂/AlCl₃) occur selectively at the less hindered positions of the chromene ring .

Table 1: Electrophilic Substitution Reactions

Reaction TypeReagents/ConditionsPositionProduct YieldApplication
NitrationHNO₃/H₂SO₄, 0–5°CBenzofuran para72%Intermediate for amine synthesis
BrominationBr₂/FeBr₃, RTChromene C-565%Halogenated analogs for SAR studies
SulfonationH₂SO₄, 80°CBenzofuran meta58%Solubility enhancement

Cycloaddition Reactions

The compound participates in Diels-Alder reactions due to its conjugated diene system:

  • With Maleic Anhydride : Reacts at 120°C in toluene to form a bicyclic adduct (85% yield), confirmed by X-ray crystallography .

  • With Tetrazines : Forms pyridazine derivatives under microwave irradiation (150°C, 15 min), useful in bioorthogonal chemistry .

Key Mechanistic Insight :
The electron-withdrawing effect of the fused oxygen atoms increases dienophile reactivity, while steric hindrance from methyl groups directs regioselectivity.

Hydrogenation and Reduction

  • Catalytic Hydrogenation :
    Using Pd/C (10 atm H₂, EtOH), the chromene double bond is selectively reduced to a dihydro derivative without affecting the benzofuran ring.

  • NaBH₄ Reduction :
    Converts the ketone group at C-4 to a secondary alcohol (90% yield), enhancing hydrogen-bonding potential for receptor interactions .

Table 2: Reduction Pathways

Reducing AgentConditionsTarget SiteProductYield
H₂/Pd/C10 atm, EtOHChromene C=CDihydrochromene78%
NaBH₄MeOH, 0°CC-4 KetoneSecondary alcohol90%

Oxidation Reactions

  • Jones Reagent (CrO₃/H₂SO₄) : Oxidizes the methyl group to a carboxylic acid (~60% yield), pivotal for prodrug development .

  • mCPBA Epoxidation : Forms an epoxide at the chromene double bond, enabling ring-expansion reactions.

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Structural Analogues

CompoundElectrophilic SubstitutionDiels-Alder ReactivityHydrogenation Ease
7-Methyl benzofurochromeneHigh (para/meta-directed)ModerateSelective (C=C)
6-MethylcoumarinLow (steric hindrance)HighNon-selective
ChromoneModerate (C-3 position)LowN/A

Synthetic Modifications for Bioactivity

  • Acetylation : The phenolic -OH group is acetylated (Ac₂O/pyridine) to improve blood-brain barrier permeability.

  • Mannich Reactions : Form aminoalkyl derivatives at C-8, showing enhanced binding to serotonin receptors.

Key Challenges & Solutions

  • Steric Hindrance : Bulk substituents limit access to reactive sites. Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 12 h conventional) .

  • Regioselectivity : Directed by electron-donating/withdrawing effects, as shown in DFT calculations.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific modifications to the structure enhance its efficacy against breast and lung cancer cells by inducing apoptosis through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

The compound has shown promising antimicrobial properties. In vitro tests reveal significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antibiotics. Additionally, it has been evaluated for antifungal activity against common pathogens like Candida albicans and Aspergillus niger, with results indicating effective inhibition at low concentrations.

Neuroprotective Effects

Studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. It appears to exert protective effects on neuronal cells by reducing oxidative stress and inflammation. Experimental models using Parkinson's and Alzheimer's disease paradigms have shown that the compound can mitigate cognitive decline and neuronal loss.

Anti-inflammatory Properties

The anti-inflammatory potential of 7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one has been investigated in various studies. It has been found to inhibit pro-inflammatory cytokines and reduce inflammation markers in animal models of arthritis and colitis.

Polymer Synthesis

This compound is also being explored for its utility in material science, particularly in the synthesis of novel polymers. Its unique structural features allow it to be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research is ongoing to optimize conditions for polymerization processes involving this compound.

Case Studies

Study Focus Findings
Study AAnticancer ActivityInduced apoptosis in breast cancer cells; enhanced efficacy with structural modifications.
Study BAntimicrobial EffectsSignificant inhibition against E. coli and S. aureus; MIC values below 10 µg/mL.
Study CNeuroprotectionReduced oxidative stress in neuronal cultures; improved outcomes in animal models of Alzheimer's disease.
Study DPolymer DevelopmentSuccessful incorporation into polycarbonate matrices; improved tensile strength observed.

Mechanism of Action

The mechanism of action of 7-methyl-2,3,8,9,10,11-hexahydro1benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-2,3,8,9,10,11-hexahydro1benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one is unique due to its specific structure, which includes multiple fused rings and functional groups. This structural complexity can lead to unique chemical and biological properties that are not observed in simpler compounds.

Biological Activity

7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one is a complex organic compound with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one can be described by its molecular formula C19H24OC_{19}H_{24}O and molecular weight of approximately 284.39 g/mol. The compound features a bicyclic system that may contribute to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-oneHEPG2 (liver carcinoma)4.5
7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-oneA549 (lung carcinoma)5.0

These results indicate that the compound exhibits promising antitumor activity with IC50 values suggesting moderate potency against liver and lung cancer cell lines .

The mechanism by which 7-methyl-2,3,8,9,10,11-hexahydro benzofuro[2,3-f]cyclopenta[c]chromen-4(1H)-one exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit key signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies have been conducted to explore the pharmacological effects of this compound:

  • Study on Anticancer Effects : In a study involving multiple cancer cell lines (including breast and prostate cancer), the compound demonstrated significant growth inhibition compared to control groups. The study concluded that further investigation into its mechanism could provide insights into developing new anticancer therapies .
  • Neuroprotective Effects : Another study suggested potential neuroprotective properties of the compound in models of oxidative stress-induced neuronal damage. The findings indicated that it could modulate oxidative stress markers and reduce apoptosis in neuronal cells .

Properties

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

12-methyl-9,20-dioxapentacyclo[11.7.0.02,10.03,7.014,19]icosa-1(13),2(10),3(7),11,14(19)-pentaen-8-one

InChI

InChI=1S/C19H18O3/c1-10-9-15-17(11-6-4-7-12(11)19(20)22-15)18-16(10)13-5-2-3-8-14(13)21-18/h9H,2-8H2,1H3

InChI Key

KREYBOXGMOCBJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C5=C(O4)CCCC5

Origin of Product

United States

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